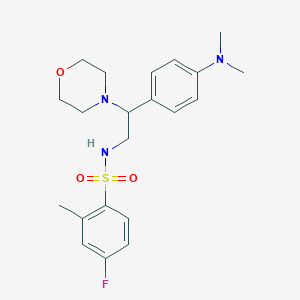

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3S/c1-16-14-18(22)6-9-21(16)29(26,27)23-15-20(25-10-12-28-13-11-25)17-4-7-19(8-5-17)24(2)3/h4-9,14,20,23H,10-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPNGXSHICXQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity through various studies and findings, presenting data in tables and summarizing relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A dimethylamino group

- A morpholino group

- A sulfonamide moiety

- A fluorinated aromatic ring

This unique arrangement contributes to its biological interactions and potential therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

-

Antitumor Activity :

- Research indicates that sulfonamide derivatives exhibit cytotoxic effects on various cancer cell lines. In particular, studies have shown that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms such as tubulin polymerization inhibition .

- Enzyme Inhibition :

- Pharmacological Studies :

Table 1: Biological Activity Summary

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antitumor Activity | Inhibition of tubulin polymerization | |

| Enzyme Inhibition | Dihydrofolate reductase (DHFR) | |

| Kinase Inhibition | RET kinase |

Case Studies

Several case studies have explored the implications of this compound in cancer therapy:

- Case Study 1 : A study involving the administration of similar sulfonamide derivatives showed a significant reduction in tumor size in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

- Case Study 2 : Clinical trials assessing the efficacy of compounds with similar structures revealed promising results in patients with resistant forms of cancer, highlighting the potential for this compound as a therapeutic agent.

Q & A

Q. What are the foundational steps for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide?

The synthesis typically involves nucleophilic substitution reactions to attach the morpholino and dimethylaminophenyl groups to the benzenesulfonamide core. Key reagents include bases like triethylamine or sodium hydroxide to deprotonate intermediates, and solvents such as dichloromethane or DMF to dissolve reactants. Purification via column chromatography or recrystallization ensures high purity, followed by structural confirmation using NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography can resolve stereochemical ambiguities by providing precise bond lengths and angles, as demonstrated in structurally analogous sulfonamides .

Q. What are the primary biological targets or activities associated with this sulfonamide derivative?

Sulfonamides are known for targeting enzymes like carbonic anhydrases or tyrosine kinases. This compound’s dimethylaminophenyl and morpholino groups suggest potential interactions with cellular signaling pathways. Initial assays should focus on enzyme inhibition studies (e.g., fluorescence-based kinetics) and cytotoxicity screening in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization using Design of Experiments (DoE) methodologies, such as varying temperature, solvent polarity, and stoichiometric ratios, can identify critical parameters. For example, elevated temperatures (60–80°C) may accelerate nucleophilic substitutions, while polar aprotic solvents like DMF enhance reactivity. Real-time monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

Cross-validation using complementary techniques is essential. For instance, discrepancies in NMR peak assignments (e.g., overlapping signals) can be resolved by 2D COSY or NOESY experiments. If crystallographic data conflicts with computational models (e.g., DFT-optimized geometries), re-examining crystal-packing effects or hydrogen-bonding networks may clarify structural anomalies .

Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC analysis quantify degradation products. pH-dependent stability can be assessed using buffered solutions (pH 1–9) to simulate gastrointestinal and physiological environments. Instability in acidic conditions may necessitate prodrug formulations .

Q. What computational methods predict structure-activity relationships (SAR) for target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinase domains. QSAR models using Hammett constants or logP values correlate electronic/steric properties with bioactivity. For example, the 4-fluoro group’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets .

Q. How are intermolecular interactions (e.g., hydrogen bonding) characterized in solid-state studies?

Single-crystal X-ray diffraction reveals hydrogen-bonding motifs (e.g., C–H⋯O) and π-π stacking. Hirshfeld surface analysis quantifies interaction contributions, while differential scanning calorimetry (DSC) assesses thermal stability linked to crystal packing .

Methodological Notes

- Synthesis: Prioritize anhydrous conditions for moisture-sensitive intermediates. Use Schlenk lines for air-sensitive reagents .

- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) improves separation of polar byproducts .

- Bioassays: Include positive controls (e.g., established kinase inhibitors) and validate results across multiple cell lines to mitigate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.